4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one
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Overview
Description
4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one is a compound that belongs to the class of diazepines. It has been extensively studied for its potential application in scientific research.
Mechanism of Action
The exact mechanism of action of 4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmitter release in the brain. By enhancing the activity of the GABA receptor, 4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one may help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and promote relaxation. It has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one in lab experiments is that it has been extensively studied and its effects are well understood. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation is that it can be difficult to control the dosage and administration of the compound, which may affect the results of experiments.
Future Directions
There are several future directions for the study of 4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one. One direction is to continue to study its potential use in the treatment of anxiety disorders, depression, and epilepsy. Another direction is to study its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, more research could be done to understand the mechanism of action of the compound and to develop new compounds with similar properties.
Synthesis Methods
The synthesis of 4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one involves the condensation of 2-acetylpyridine with 4-benzyl-3-ethyl-1,4-dihydro-2,6-dimethyl-5-nitroimidazole in the presence of sodium ethoxide. The resulting intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield the final product.
Scientific Research Applications
4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one has been studied for its potential application in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and epilepsy.
properties
IUPAC Name |
4-benzyl-3-ethyl-1-[2-(2-oxopyridin-1-yl)acetyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-18-15-23(21(27)16-22-12-7-6-10-19(22)25)13-11-20(26)24(18)14-17-8-4-3-5-9-17/h3-10,12,18H,2,11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJXPVWLPAFSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3C=CC=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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